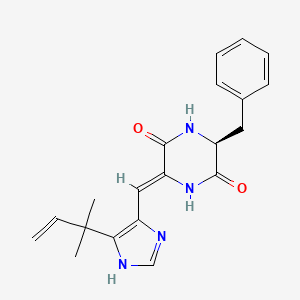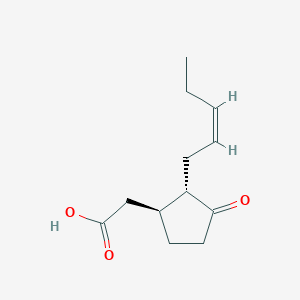
(+)-Jasmonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-jasmonic acid is an oxo monocarboxylic acid that is (3-oxocyclopentyl)acetic acid substituted by a (2Z)-pent-2-en-1-yl group at position 2 of the cyclopentane ring. It has a role as a member of jasmonates. It is an oxo monocarboxylic acid and a member of cyclopentanones. It is a conjugate acid of a (+)-jasmonic acid anion. It is an enantiomer of a jasmonic acid.
Applications De Recherche Scientifique
Plant Development and Stress Response
Role in Plant Development and Stress Response : (+)-Jasmonic acid has been identified as a vital component in plant development and in responding to biotic and abiotic stress. It is involved in multiple pathways for biosynthesis and plays a crucial role in plant responses to environmental signals (Creelman & Mullet, 1995).
Signaling Pathway and Biological Function : It regulates many physiological processes, especially the mediation of plant responses to biotic and abiotic stresses. The signaling pathway includes environmental signal perception, biosynthesis, transport, signal receptors, and transcription factors (Ruan et al., 2019).
Response to Abiotic Stress
- Regulatory Role Under Abiotic Stress : (+)-Jasmonic acid acts as a regulator under abiotic stresses such as cold, drought, salinity, and light exposure. It functions within a complex signal network with other phytohormones and plays a synergistic and antagonistic role in resisting environmental stress (Wang et al., 2020).
Wound Response and Nicotine Synthesis
- Wound Response and Nicotine Synthesis : Research on Nicotiana sylvestris shows that leaf wounding increases (+)-Jasmonic acid levels, which in turn elevates nicotine synthesis in roots, enhancing plant resistance to herbivores (Zhang & Baldwin, 1997).
Plant Growth Inhibition
- Growth Inhibitor in Plant Pericarp : Identified as a growth inhibitor in the pericarp of Vicia faba, (+)-Jasmonic acid's physiological role and comparison with abscisic acid in developing seeds have been a subject of research (Dathe et al., 1981).
Gene Expression in Wound Response
- Modulation of Wound Gene Expression : In soybean plants, (+)-Jasmonic acid accumulates in response to wounding and modulates the expression of genes associated with the plant's response to wounding (Creelman et al., 1992).
Enhancement of Stress Tolerance
- Enhancing Stress Tolerance in Plants : Studies on soybean and tobacco show that (+)-Jasmonic acid treatments can enhance plant tolerance to stresses like salinity and herbicide exposure, modulating stress response mechanisms (Sheteiwy et al., 2020; Kaya & Doğanlar, 2016).
Propriétés
Nom du produit |
(+)-Jasmonic acid |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m0/s1 |
Clé InChI |
ZNJFBWYDHIGLCU-CMIOBCHKSA-N |
SMILES isomérique |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O |
SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O |
SMILES canonique |
CCC=CCC1C(CCC1=O)CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



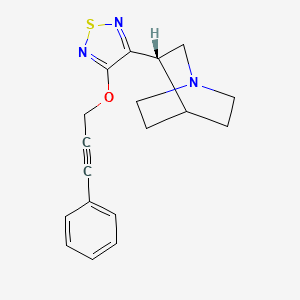
![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)

![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)


![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)

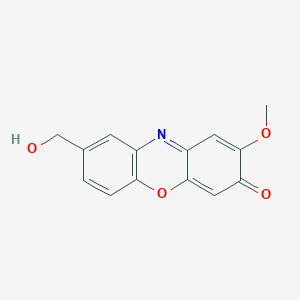

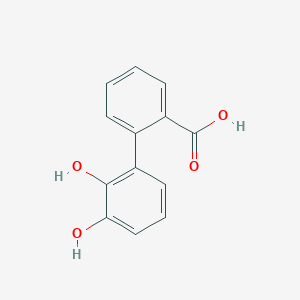
![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)
![methyl 1-(4-chlorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1241936.png)
